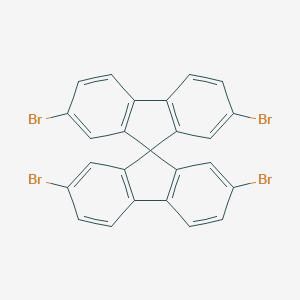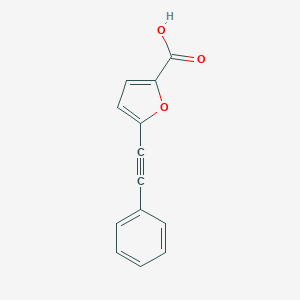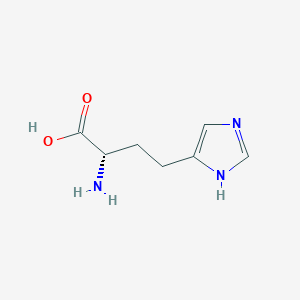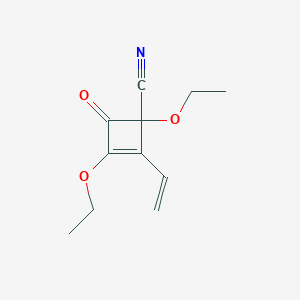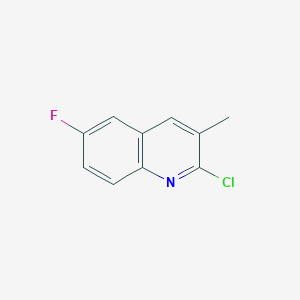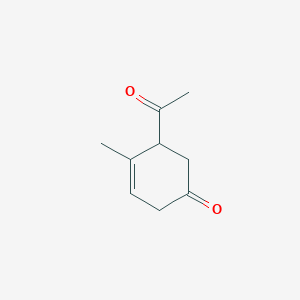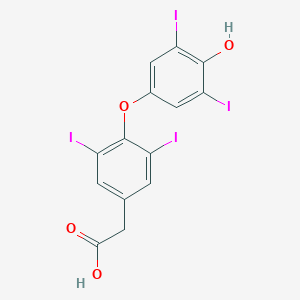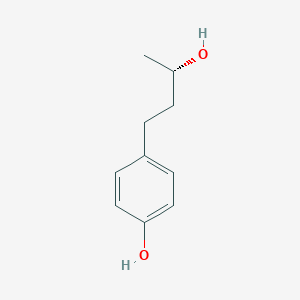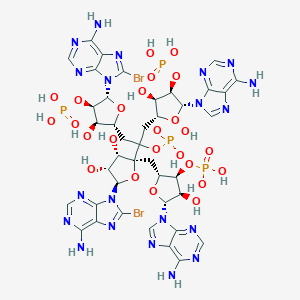
Ppp-AA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ppp-AA, also known as Palmitoyl-prolyl-phosphatidylcholine-amino acid, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a synthetic derivative of phosphatidylcholine, which is a major component of cell membranes. Ppp-AA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for research in several fields, including medicine, biotechnology, and pharmacology.
Mecanismo De Acción
Ppp-AA exerts its therapeutic effects by modulating various signaling pathways in cells. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Ppp-AA also activates various anti-oxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Ppp-AA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and promote cell survival. Ppp-AA also enhances mitochondrial function, which is essential for cellular energy production. Additionally, Ppp-AA has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ppp-AA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits low toxicity and is well-tolerated by cells and animals. However, Ppp-AA has some limitations, including its high cost and limited availability. Additionally, the synthesis process is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on Ppp-AA. One area of interest is its potential use in the treatment of cancer. Ppp-AA has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Ppp-AA has been shown to improve cognitive function and memory in animal models, making it a promising candidate for further research. Additionally, the development of novel formulations and delivery methods for Ppp-AA could enhance its therapeutic potential.
Métodos De Síntesis
Ppp-AA is synthesized by the reaction of palmitic acid with proline and phosphatidylcholine. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various chromatographic techniques. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Ppp-AA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-apoptotic properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Propiedades
Número CAS |
143832-09-1 |
|---|---|
Nombre del producto |
Ppp-AA |
Fórmula molecular |
C40H48Br2N20O25P4 |
Peso molecular |
1492.6 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-5-[2-[(2S,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl]-3,4-dihydroxyoxolan-2-yl]-3-[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]-2-phosphonooxypropyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C40H48Br2N20O25P4/c41-37-57-15-27(45)49-6-53-31(15)61(37)34-20(66)24(67)40(83-34,3-12-21(84-88(68,69)70)19(65)33(82-12)59-8-55-13-25(43)47-4-51-29(13)59)39(87-91(77,78)79,1-10-17(63)22(85-89(71,72)73)35(80-10)60-9-56-14-26(44)48-5-52-30(14)60)2-11-18(64)23(86-90(74,75)76)36(81-11)62-32-16(58-38(62)42)28(46)50-7-54-32/h4-12,17-24,33-36,63-67H,1-3H2,(H2,43,47,51)(H2,44,48,52)(H2,45,49,53)(H2,46,50,54)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)/t10-,11-,12-,17-,18-,19-,20-,21-,22-,23-,24+,33-,34-,35-,36-,39?,40+/m1/s1 |
Clave InChI |
QZXOIQORVRLRSZ-QOISNMLESA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@]4([C@H]([C@H]([C@@H](O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(C[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(C[C@@H]1[C@H]([C@H]([C@@H](O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4(C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(CC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(CC1C(C(C(O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC4(C(C(C(O4)N5C6=NC=NC(=C6N=C5Br)N)O)O)C(CC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O)(CC1C(C(C(O1)N1C2=NC=NC(=C2N=C1Br)N)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Sinónimos |
5'-monophosphoryladenylyl-(2'-5')adenylyl-(2'-5')-8-bromoadenylyl-(2'-5')-8-bromoadenosine p5'A2'p5'A2'p5'(Br(8)A)2'p5'(Br(8)A) PPP-AA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



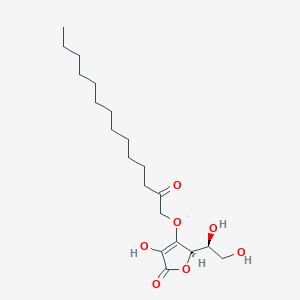
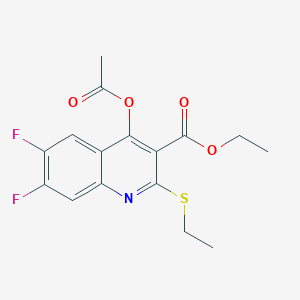
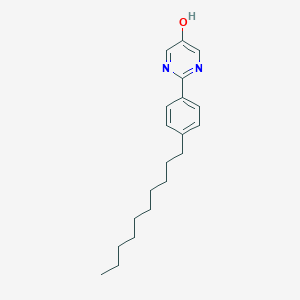
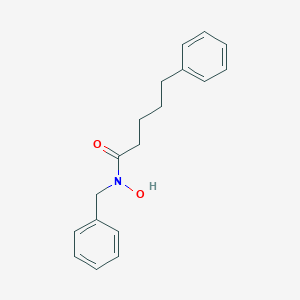
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)
